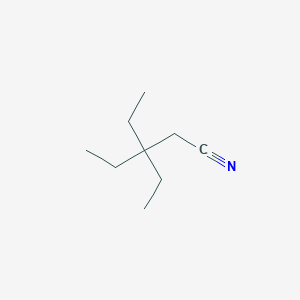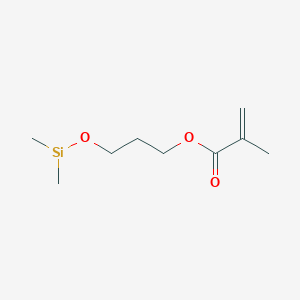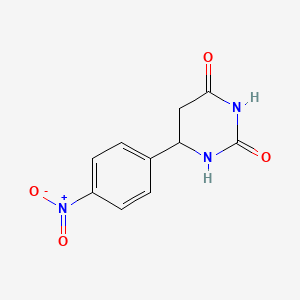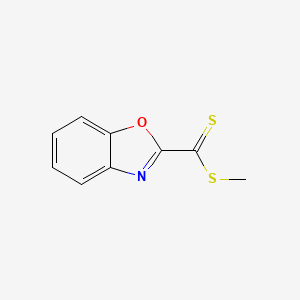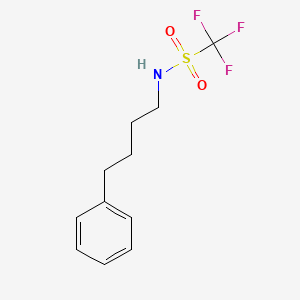![molecular formula C18H18 B14350084 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene CAS No. 90808-94-9](/img/structure/B14350084.png)
1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene: is an organic compound that features a benzene ring substituted with two cyclopenta-1,3-dien-1-ylmethyl groups at the 1 and 2 positions. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactive diene functionality of cyclopentadiene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene can be synthesized through a multi-step process involving the formation of cyclopentadiene derivatives and their subsequent coupling with benzene derivatives. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the steam cracking of naphtha to produce cyclopentadiene, which is then dimerized to form dicyclopentadiene. The dicyclopentadiene is cracked to regenerate cyclopentadiene, which is then used in further reactions to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene groups into more saturated forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene is used as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure makes it valuable in the study of aromaticity and conjugation .
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it useful in the synthesis of advanced polymers and resins .
Mécanisme D'action
The mechanism of action of 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene involves its ability to participate in various chemical reactions due to the presence of reactive diene groups. These groups can undergo cycloaddition reactions, forming new carbon-carbon bonds and leading to the formation of complex structures. The benzene ring provides stability and aromatic character, which influences the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Cyclopentadiene: Shares the diene functionality but lacks the benzene ring.
Dicyclopentadiene: A dimer of cyclopentadiene, used as a precursor in the synthesis of 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene.
Benzene: Provides the aromatic core but lacks the reactive diene groups.
Uniqueness: this compound is unique due to its combination of aromatic and diene functionalities, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and industrial chemistry .
Propriétés
Numéro CAS |
90808-94-9 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
1,2-bis(cyclopenta-1,3-dien-1-ylmethyl)benzene |
InChI |
InChI=1S/C18H18/c1-2-8-15(7-1)13-17-11-5-6-12-18(17)14-16-9-3-4-10-16/h1-7,9,11-12H,8,10,13-14H2 |
Clé InChI |
KPBHTBWYEYIIEA-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C1CC2=CC=CC=C2CC3=CC=CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)


phosphanium chloride](/img/structure/B14350065.png)
